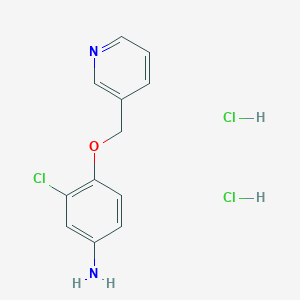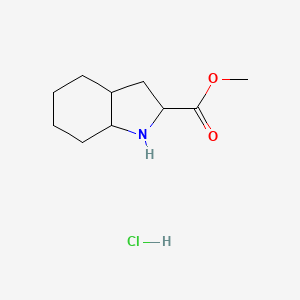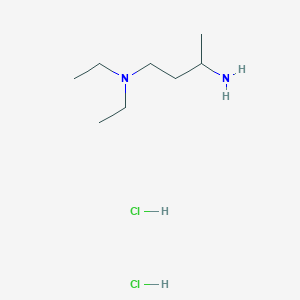
4-(4-Bromo-2-trifluorométhyl-benzènesulfonyl)-morpholine
Vue d'ensemble
Description
“4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C7H3BrClF3O2S . It has an average mass of 323.515 Da and a Monoisotopic mass of 321.867767 Da .
Synthesis Analysis
While specific synthesis methods for “4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine” are not available, “2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride” may be used to synthesize related compounds such as butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” includes a benzene ring substituted with a bromo group, a trifluoromethyl group, and a sulfonyl chloride group .
Physical And Chemical Properties Analysis
The compound “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” has a density of 1.8±0.1 g/cm3, a boiling point of 285.6±40.0 °C at 760 mmHg, and a flash point of 126.5±27.3 °C . It also has certain molecular properties such as a molar refractivity of 53.1±0.4 cm3, a polar surface area of 43 Å2, and a molar volume of 175.8±3.0 cm3 .
Applications De Recherche Scientifique
Synthèse des fluorures de sulfonyle
4-(4-Bromo-2-trifluorométhyl-benzènesulfonyl)-morpholine: est utilisé dans la synthèse des fluorures de sulfonyle, qui sont des intermédiaires précieux en synthèse organique. Ces composés servent d'agents fluorants électrophile pour introduire du fluor dans les molécules cibles, améliorant leur activité biologique ou modifiant leurs propriétés chimiques pour une fonctionnalisation ultérieure .
Développement d'agents pharmaceutiques
La capacité du composé à agir comme agent sulfonylant en fait un élément clé dans le développement d'agents pharmaceutiques. Il peut être utilisé pour modifier la structure moléculaire des pharmacophores, conduisant potentiellement à la découverte de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits .
Recherche en chimie agricole
En recherche en chimie agricole, This compound peut être utilisé pour créer de nouveaux pesticides et herbicides. Son motif structurel se retrouve souvent dans les composés qui présentent une bioactivité significative contre divers ravageurs agricoles .
Applications en science des matériaux
Ce composé est également pertinent en science des matériaux, où il peut être utilisé pour modifier les polymères et créer de nouveaux matériaux avec des propriétés spécifiques telles qu'une durabilité accrue, une résistance à la dégradation ou des caractéristiques optiques uniques .
Conception de catalyseurs
Les chercheurs utilisent This compound dans la conception de catalyseurs. Le groupe sulfonyle peut agir comme un ligand, se liant aux métaux et formant des complexes qui catalysent une variété de réactions chimiques .
Chimie analytique
En chimie analytique, le composé trouve une application en tant qu'agent de dérivatisation. Il peut être utilisé pour modifier les analytes afin d'améliorer leur détection et leur quantification via des méthodes telles que la chromatographie ou la spectrométrie de masse .
Sciences de l'environnement
Les propriétés chimiques uniques du composé le rendent adapté aux applications en sciences de l'environnement, telles que le développement de capteurs pour la détection de polluants ou la synthèse de composés qui peuvent aider à la dégradation de matières dangereuses .
Recherche biochimique
Enfin, en recherche biochimique, This compound peut être utilisé pour étudier les interactions et les fonctions des protéines. Il peut agir comme une sonde pour marquer les protéines ou comme un élément constitutif dans la synthèse de peptides et autres bioconjugués .
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine . Factors such as pH, temperature, and the presence of other reactive molecules could impact the compound’s reactivity and stability.
Propriétés
IUPAC Name |
4-[4-bromo-2-(trifluoromethyl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO3S/c12-8-1-2-10(9(7-8)11(13,14)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTAAKWVHBMKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

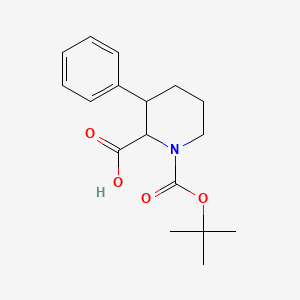

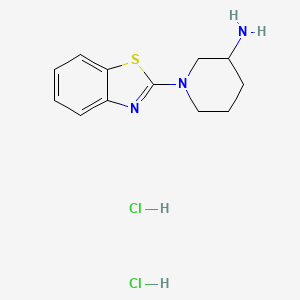
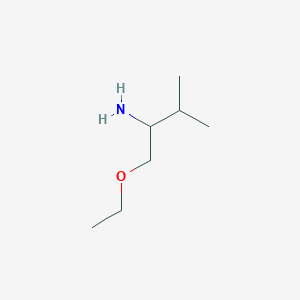
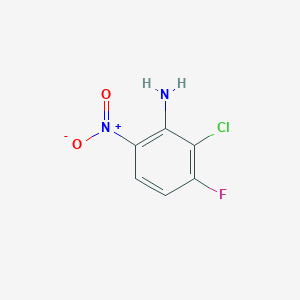
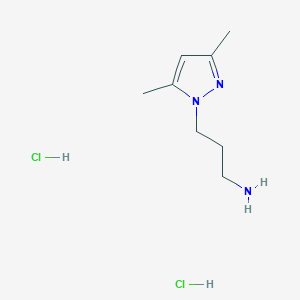
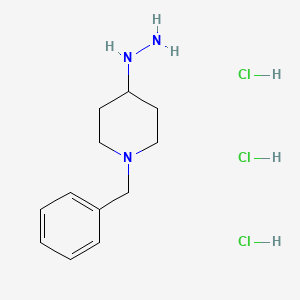
![4-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1520954.png)
![N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride](/img/structure/B1520955.png)
